3,4-Dibromophenyl isothiocyanate
Overview
Description
3,4-Dibromophenyl isothiocyanate is a chemical compound with the molecular formula C7H3Br2NS. It is used as a reagent in analytical chemistry and has applications in medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring, along with an isothiocyanate functional group.
Mechanism of Action
Target of Action
Isothiocyanates, in general, are known to have a plethora of health benefits, including antidiabetic, anticancer, analgesic, and cardioprotective effects . They also have the potential to treat neurological disorders and regulate thyroid gland function .
Result of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . Their significance extends to synthetic chemistry, where they serve as valuable synthetic intermediates .
Biochemical Analysis
Biochemical Properties
3,4-Dibromophenyl isothiocyanate, like other isothiocyanates, exhibits various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . It serves as a valuable platform for versatile transformations .
Cellular Effects
For instance, they can activate the antioxidant response element (ARE)-mediated antioxidant enzyme heme oxygenase-1 (HO-1) induction in human hepatoma HepG2-C8 cells .
Molecular Mechanism
Isothiocyanates are known to affect the function of transcription factors and ultimately the expression of networks of genes . This efficient protection is due to multiple mechanisms, including induction of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibition of proinflammatory responses through the NFκB pathway, induction of cell cycle arrest and apoptosis, effects on heat shock proteins, and inhibition of angiogenesis and metastasis .
Metabolic Pathways
It is known that gut microbiota have the ability to metabolize glucosinolates, generating chemopreventive isothiocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanates, including 3,4-Dibromophenyl isothiocyanate, can be categorized into three types based on the starting materials and functional groups:
Type A: Derived from primary amines.
Type B: Derived from other nitrogen functional groups.
Type C: Derived from non-nitrogen groups.
A novel method for synthesizing isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method can be performed using either a one-pot process or a two-step approach .
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 3,4-dibromoaniline with thiophosgene under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromophenyl isothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, to form thioureas.
Addition Reactions: The compound can react with thiols to form thiourethanes through base-catalyzed reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines. The reactions are typically carried out in organic solvents such as dimethylbenzene.
Addition Reactions: Thiols and a base catalyst are used, with the reaction often performed at room temperature.
Major Products
Substitution Reactions: Thioureas are the major products formed.
Addition Reactions: Thiourethanes are the primary products.
Scientific Research Applications
3,4-Dibromophenyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3,4-Dibromophenyl isothiocyanate can be compared with other isothiocyanates such as:
- Phenyl isothiocyanate
- Sulforaphane
- Phenyl ethyl isothiocyanate
Uniqueness
- This compound : Unique due to the presence of two bromine atoms on the phenyl ring, which can influence its reactivity and biological activity.
- Phenyl isothiocyanate : Lacks bromine atoms, making it less reactive in certain substitution reactions.
- Sulforaphane : Known for its potent anticancer properties and activation of the Nrf2 pathway.
- Phenyl ethyl isothiocyanate : Exhibits different biological activities due to the presence of an ethyl group.
Properties
IUPAC Name |
1,2-dibromo-4-isothiocyanatobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDOUGNCWCXGEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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